molecular formula C12H19NO2 B13314349 2-{[1-(2-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol

2-{[1-(2-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol

Cat. No.: B13314349
M. Wt: 209.28 g/mol
InChI Key: WBZIFGPFARYDJU-UHFFFAOYSA-N
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Description

2-{[1-(2-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol is an ethanolamine derivative featuring a 2-methoxyphenyl-substituted propan-2-yl amine group. This compound belongs to a class of amino alcohols, which are structurally characterized by an amine (-NH-) and hydroxyl (-OH) group on adjacent carbon atoms.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[1-(2-methoxyphenyl)propan-2-ylamino]ethanol

InChI

InChI=1S/C12H19NO2/c1-10(13-7-8-14)9-11-5-3-4-6-12(11)15-2/h3-6,10,13-14H,7-9H2,1-2H3

InChI Key

WBZIFGPFARYDJU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1OC)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol typically involves the reaction of 1-(2-methoxyphenyl)propan-2-amine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[1-(2-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and physicochemical data for 2-{[1-(2-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Source
2-{[1-(2-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol (Target) C12H19NO2 221.29 g/mol 2-Methoxyphenyl, propan-2-yl amine, ethanolamine Balanced lipophilicity, aromatic group -
(2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (Imp. E) C16H25NO3 279.37 g/mol Phenoxy, methoxyethyl, isopropyl amine Beta-blocker analog, higher molecular weight
1-[(2-Methoxyphenyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol C20H21NO3 323.39 g/mol 2-Methoxyphenylamino, naphthalenyloxy Enhanced lipophilicity, bulky substituent
2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol C6H15NO2 133.19 g/mol Branched alkyl chain, amino-ether Low molecular weight, hydrophilic
Key Observations:

Lipophilicity: The target compound (C12H19NO2) exhibits moderate lipophilicity due to its 2-methoxyphenyl group. The naphthalenyloxy analog (C20H21NO3) has significantly higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility . The branched-chain compound (C6H15NO2) lacks aromaticity, resulting in lower logP and higher hydrophilicity .

Imp. E (C16H25NO3) contains a phenoxy and methoxyethyl group, which may enhance β1/β2-adrenergic receptor selectivity due to structural similarity to propranolol derivatives .

Molecular Weight :

  • The target compound (221.29 g/mol) falls within the typical range for CNS-active drugs (200–500 g/mol), while the naphthalenyloxy analog (323.39 g/mol) may face challenges in blood-brain barrier penetration .

Functional Group Analysis

  • Amino Alcohol Core: All compounds share an ethanolamine or propanolamine backbone, critical for hydrogen bonding and receptor interactions.
  • Imp. E’s methoxyethyl-phenoxy group combines ether and alkyl moieties, altering solubility and metabolic stability .
  • Branched Chains: The C6H15NO2 compound’s 2-methylpropan-2-yl group reduces conformational flexibility, which may limit binding to rigid receptor sites .

Pharmacological Implications (Inferred)

  • Target Compound: The 2-methoxyphenyl and amino alcohol structure aligns with β-adrenergic ligands, possibly indicating bronchodilator or antihypertensive activity.
  • Imp.
  • Naphthalenyloxy Analog : Increased lipophilicity could prolong half-life but raise toxicity risks (e.g., hepatotoxicity) due to CYP450-mediated metabolism .

Biological Activity

The compound 2-{[1-(2-methoxyphenyl)propan-2-yl]amino}ethan-1-ol , also known by its chemical name, exhibits a range of biological activities that have garnered attention in pharmacological research. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H19NO2
  • Molecular Weight : 209.29 g/mol
  • CAS Number : 43508829

The biological activity of 2-{[1-(2-methoxyphenyl)propan-2-yl]amino}ethan-1-ol is primarily attributed to its interaction with various receptors and enzymes in the body. Key mechanisms include:

  • Adrenergic Receptor Modulation :
    • Studies indicate that compounds similar to this structure may act as α1-adrenolytic agents, potentially leading to hypotensive effects by blocking adrenergic receptors .
  • Serotonin Receptor Interaction :
    • The compound may exhibit antagonistic properties towards serotonin receptors, particularly the 5-HT2A subtype, influencing mood and anxiety pathways .
  • Calcium Channel Blockade :
    • Some derivatives show weak calcium entry blocking activity, which could contribute to their cardiovascular effects .

Biological Activity Overview

The following table summarizes the biological activities reported for 2-{[1-(2-methoxyphenyl)propan-2-yl]amino}ethan-1-ol and related compounds:

Activity Mechanism Reference
Hypotensive Effectsα1-Adrenoreceptor blockade
Antidepressant-like EffectsSerotonin receptor antagonism
Calcium Channel BlockadeWeak inhibition of calcium influx
Antimicrobial ActivityPotential against Gram-positive bacteria

Case Study 1: Antihypertensive Properties

A study on similar compounds demonstrated significant hypotensive effects through α1-adrenoceptor blockade. The results suggested that the presence of the methoxy group enhances the binding affinity to adrenergic receptors, leading to effective blood pressure regulation .

Case Study 2: Antidepressant Potential

Research into compounds with a similar structure indicated that they could serve as potential antidepressants by modulating serotonin levels. The interaction with serotonin receptors suggests a pathway for mood enhancement and anxiety reduction .

Case Study 3: Antimicrobial Activity

In vitro studies have shown that compounds related to 2-{[1-(2-methoxyphenyl)propan-2-yl]amino}ethan-1-ol possess antimicrobial properties against various pathogens, including resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 20–70 µM, indicating moderate efficacy compared to standard antibiotics .

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